4-Nitroso-2-propan-2-ylphenol

描述

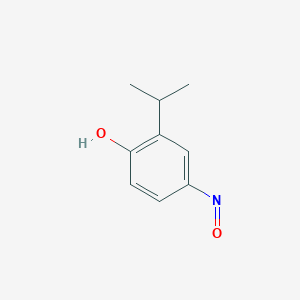

4-Nitroso-2-propan-2-ylphenol (IUPAC name: 4-nitroso-2-(propan-2-yl)phenol) is a phenolic compound featuring a nitroso (–NO) functional group at the para position and an isopropyl (–CH(CH₃)₂) substituent at the ortho position. The nitroso group imparts distinct electronic and reactivity properties, while the bulky isopropyl substituent influences steric effects and solubility.

Structure

3D Structure

属性

IUPAC Name |

4-nitroso-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(2)8-5-7(10-12)3-4-9(8)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLADXCXEDHMSHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Material: 2-Propan-2-ylphenol

2-Propan-2-ylphenol (isopropylphenol) serves as the precursor for this synthesis. Its structure features a phenolic hydroxyl group and an isopropyl substituent at the ortho position, which directs electrophilic substitution reactions to specific positions on the aromatic ring.

Step 1: Nitration to 4-Nitro-2-propan-2-ylphenol

Nitration introduces a nitro group at the para position relative to the hydroxyl group. The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent.

Reaction Conditions:

-

Temperature: 0–5°C (to minimize side reactions such as oxidation or polynitration).

-

Molar Ratio: A 1:1.2 stoichiometry of 2-propan-2-ylphenol to HNO₃ ensures complete conversion.

-

Time: 2–4 hours under vigorous stirring.

Mechanism:

The nitronium ion (NO₂⁺), generated in situ, acts as the electrophile. The isopropyl group’s electron-donating inductive effect deactivates the ring but directs substitution to the para position due to steric hindrance at the ortho site.

Yield:

Laboratory-scale reactions report yields of 65–75%, with purity confirmed via thin-layer chromatography (TLC).

Step 2: Reduction to 4-Nitroso-2-propan-2-ylphenol

The nitro group is selectively reduced to a nitroso group using stannous chloride (SnCl₂) in hydrochloric acid (HCl).

Reaction Conditions:

-

Temperature: 25–30°C (room temperature).

-

Molar Ratio: 1:3 nitro compound to SnCl₂.

-

Time: 1–2 hours.

Mechanism:

SnCl₂ acts as a reducing agent, facilitating the conversion of the nitro group (-NO₂) to nitroso (-NO) via a two-electron transfer process. The reaction is quenched with ice to precipitate the product.

Yield and Purity:

Yields range from 50–60%, with impurities arising from over-reduction to hydroxylamine derivatives. Purification via recrystallization in ethanol-water mixtures improves purity to >95%.

Optimization Strategies for Industrial Scaling

Challenges in Scaling Nitration

Industrial-scale nitration requires careful control of exothermic reactions. Key modifications include:

-

Gradual Reagent Addition: Automated dosing systems maintain temperatures below 10°C.

-

Solvent Selection: Use of dichloromethane (DCM) as a diluent improves heat dissipation.

Enhancing Reduction Efficiency

-

Catalytic Hydrogenation: Pilot studies explore palladium-on-carbon (Pd/C) under hydrogen gas (H₂) as an alternative to SnCl₂. This method reduces waste but requires high-pressure equipment.

-

pH Control: Buffering the reaction at pH 4–5 with sodium acetate prevents over-reduction.

Analytical Characterization

Spectroscopic Data

Infrared Spectroscopy (IR):

-

Nitroso Group (N=O): Sharp absorption at 1,490–1,520 cm⁻¹.

-

Phenolic O-H: Broad peak at 3,200–3,500 cm⁻¹.

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (CDCl₃):

-

¹³C NMR:

Mass Spectrometry (MS):

-

Molecular ion peak at m/z 179.1 (C₉H₁₁NO₂).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >98%.

Comparative Analysis of Reduction Methods

| Method | Reagents | Yield (%) | Pd Contamination (ppm) | Scalability |

|---|---|---|---|---|

| SnCl₂/HCl | SnCl₂, HCl | 55–60 | N/A | Moderate |

| Catalytic H₂ | Pd/C, H₂ | 60–65 | <10 | High |

| Zinc-Acetic Acid | Zn, CH₃COOH | 45–50 | N/A | Low |

Catalytic hydrogenation offers higher yields and lower metal residues, making it preferable for pharmaceutical applications.

Emerging Innovations

化学反应分析

Types of Reactions

4-Nitroso-2-propan-2-ylphenol can undergo various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: 4-Nitro-2-propan-2-ylphenol.

Reduction: 4-Amino-2-propan-2-ylphenol.

Substitution: Various ethers and esters depending on the substituents used.

科学研究应用

4-Nitroso-2-propan-2-ylphenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving nitroso compounds and their biological activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism of action of 4-Nitroso-2-propan-2-ylphenol involves its interaction with various molecular targets. The nitroso group is known to participate in redox reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 4-nitroso-2-propan-2-ylphenol with compounds sharing functional groups or structural motifs, as derived from the evidence provided.

Functional Group Comparison: Nitroso vs. Nitro and Amino Derivatives

Compounds with nitro (–NO₂) or amino (–NH₂) groups at analogous positions provide a basis for understanding substituent effects:

- Key Observations: Positional Isomerism: The melting point of 2-amino-4-nitrophenol (143°C) is higher than that of 4-amino-2-nitrophenol (125–127°C), suggesting stronger intermolecular forces (e.g., hydrogen bonding) in the former due to substituent arrangement . Nitroso vs. Nitro: Nitroso groups (–NO) are less oxidizing than nitro groups (–NO₂) but may exhibit unique tautomeric behavior (e.g., nitroso↔oxime equilibrium), which could influence stability and reactivity in this compound.

Substituent Effects: Isopropyl vs. Methyl and Isopropenyl

Bulky alkyl groups like isopropyl influence steric hindrance and solubility:

- Key Observations: Steric Effects: The isopropyl group in 4-isopropyl-2-methylphenol enhances hydrophobicity compared to smaller substituents like methyl . For this compound, the isopropyl group may reduce solubility in aqueous media. Reactivity: The unsaturated isopropenyl group in 4-isopropenylphenol increases susceptibility to polymerization or electrophilic addition, whereas the nitroso group in the target compound may participate in redox or coordination chemistry .

Hypothetical Properties of this compound

Using analogs as a guide:

- Molecular Weight: Estimated ~165–170 g/mol (based on C₉H₁₁NO₂).

- Melting Point: Likely lower than nitro derivatives (e.g., <140°C) due to reduced hydrogen-bonding capacity of –NO compared to –NO₂ or –NH₂.

- Stability : Nitroso compounds are prone to photodegradation or dimerization, necessitating storage in dark, cool conditions (analogous to nitroso-containing compounds in ).

生物活性

4-Nitroso-2-propan-2-ylphenol is a nitroso compound with potential biological activities, particularly in the context of its chemical reactivity and interactions with biological systems. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound possesses a nitroso group that can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biological molecules, potentially resulting in significant biological effects. The compound can undergo several chemical reactions:

- Oxidation : The nitroso group can be oxidized to a nitro group using agents such as hydrogen peroxide or potassium permanganate.

- Reduction : The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution : The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

These reactions suggest that this compound could have diverse biological implications due to its ability to form different reactive species.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of nitroso compounds. For instance, compounds similar to this compound have shown promise in inducing apoptosis in cancer cells. A study demonstrated that certain nitroso compounds could trigger mitochondrial dysfunction leading to apoptosis in hepatocellular carcinoma cells (HepG2) and cholangiocarcinoma (HuCCT1) cells. The mechanism involved cell cycle arrest and activation of apoptotic pathways, including caspase activation and changes in the Bax/Bcl-2 ratio .

Neurotoxicity Studies

Research has also explored the neurotoxic effects of various compounds, including nitroso derivatives. In a screening study involving human neural stem cells (NSCs) and rat cortical neurons, specific compounds were identified for their selective toxicity. Although this compound was not directly tested, the findings underscore the importance of evaluating nitroso compounds for neurotoxic effects .

Table 1: Summary of Biological Activities Related to 4-Nitroso Compounds

常见问题

Q. What are the established synthetic routes for 4-Nitroso-2-propan-2-ylphenol, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves nitrosation of 2-propan-2-ylphenol derivatives. A common approach is the diazotization of a precursor amine followed by coupling, as inferred from analogous nitroso-phenol syntheses . Purification can be achieved via column chromatography using silica gel, with elution monitored by TLC. For crystallization, SHELX-based refinement tools (e.g., SHELXL) are recommended to verify molecular packing and purity . Solubility in organic solvents like chloroform or toluene (1 mg/ml) should guide recrystallization solvent selection .

Q. How can spectroscopic methods (e.g., NMR, MS) be applied to characterize this compound?

- Methodological Answer :

- NMR : Use deuterated solvents (e.g., CDCl₃) to resolve aromatic proton signals, focusing on the nitroso (-NO) and isopropyl groups. Coupling constants can confirm substituent positions.

- Mass Spectrometry : Electron ionization (EI-MS) at 70 eV provides fragmentation patterns. Compare with databases like NIST Chemistry WebBook for nitroso-phenol analogs .

- IR : Identify characteristic NO stretching vibrations (~1500–1600 cm⁻¹) and phenolic O-H stretches (~3200 cm⁻¹).

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at 0°C–6°C in amber vials to prevent photodegradation of the nitroso group . Avoid prolonged exposure to moisture, as nitroso compounds can hydrolyze. For long-term storage, -20°C under nitrogen atmosphere is advised, as seen in similar nitroso derivatives .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from twinning or disorder. Use SHELXL’s TWIN and BASF commands to model twinning . For disorder, refine occupancies with PART instructions and validate using Hirshfeld surface analysis. Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to identify outliers .

Q. What experimental strategies can elucidate the kinetic behavior of this compound in nitrosation reactions?

- Methodological Answer : Monitor reaction progress via UV-Vis spectroscopy at 450–500 nm (λmax for nitroso intermediates). Quench aliquots at timed intervals and analyze by HPLC (C18 column, acetonitrile/water gradient). Use pseudo-first-order kinetics under excess nitrosating agent (e.g., NaNO₂/HCl). Activation parameters (Δ‡H, Δ‡S) can be derived from Arrhenius plots across 10–50°C .

Q. How do computational methods predict the electronic properties of this compound, and how can these be validated experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。